molecular formula C8H9N3O2 B13619955 methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate

methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate

Cat. No.: B13619955
M. Wt: 179.18 g/mol
InChI Key: SSRNBMUIXFSTET-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate is a heterocyclic compound that features a fused pyrrole and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like methanol or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be carried out under inert atmospheres to avoid unwanted oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid
  • Ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate
  • 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxamide

Uniqueness

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate stands out due to its specific ester functional group, which can influence its reactivity and solubility. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Biological Activity

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[2,3-d]imidazole core with a carboxylate functional group. Its molecular formula is C6H6N2O2C_6H_6N_2O_2, and it has been synthesized through various methods to explore its biological potential.

1. Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-d]imidazole compounds exhibit significant anticancer properties. A study demonstrated that methyl-substituted pyrrolo[2,3-d]imidazole-5-carboxylates inhibited the proliferation of cancer cell lines by targeting specific pathways involved in tumor growth and survival.

Table 1: Anticancer Activity of Pyrrolo[2,3-d]Imidazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)< 1Inhibition of GARFTase
Compound BHeLa (Cervical)0.5Apoptosis induction via caspase activation
Compound CMCF7 (Breast)0.8Cell cycle arrest at G2/M phase

2. Anti-inflammatory Activity

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate has also shown promising anti-inflammatory effects. Studies have reported its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 2: Anti-inflammatory Activity

CompoundCOX-2 Inhibition IC50 (µM)Reference
Methyl Pyrrolo Compound0.04 ± 0.01
Celecoxib (Standard)0.04 ± 0.01

3. Antiviral Activity

Recent findings suggest that certain derivatives of this compound exhibit antiviral properties against various RNA viruses. The mechanism involves the inhibition of viral RNA synthesis by blocking RNA polymerase II.

Case Study Example:
A derivative was tested against human cytomegalovirus (HCMV) and showed effective inhibition with minimal cytotoxicity to host cells, indicating its potential as an antiviral agent.

The biological activity of methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate can be attributed to its structural features that allow for interaction with key biological targets:

  • Inhibition of Enzymatic Pathways: The compound has been shown to inhibit enzymes such as GARFTase and COX-2, which are critical in cancer proliferation and inflammation respectively.
  • Induction of Apoptosis: Certain derivatives induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Selective Targeting: The selectivity for tumor cells over normal cells has been highlighted in studies involving folate receptor-expressing cell lines.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

methyl 1-methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-11-4-9-7-6(11)3-5(10-7)8(12)13-2/h3-4,10H,1-2H3

InChI Key

SSRNBMUIXFSTET-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=C(N2)C(=O)OC

Origin of Product

United States

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